molecular formula C7H10N4 B1491688 6-(Azetidin-1-yl)pyridazin-3-amine CAS No. 1849408-66-7

6-(Azetidin-1-yl)pyridazin-3-amine

Cat. No.: B1491688
CAS No.: 1849408-66-7
M. Wt: 150.18 g/mol
InChI Key: BDECPJYHEZJERZ-UHFFFAOYSA-N
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Description

6-(Azetidin-1-yl)pyridazin-3-amine is a chemical compound with the CAS Number: 1045335-18-9 . It has a molecular weight of 149.2 .


Molecular Structure Analysis

The IUPAC name of this compound is 6-(1-azetidinyl)-3-pyridinamine . The InChI code is 1S/C8H11N3/c9-7-2-3-8(10-6-7)11-4-1-5-11/h2-3,6H,1,4-5,9H2 .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 149.2 . It is recommended to be stored at a temperature between 28 C .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Azetidines, including compounds similar to "6-(Azetidin-1-yl)pyridazin-3-amine", are important in synthetic chemistry due to their reactivity with electrophiles and nucleophiles. Their ring-opening reactions afford valuable amides, alkenes, and amines, and they can be synthesized from acyclic precursors like γ-haloamines. They serve as precursors to various heterocyclic compounds, including β-lactams, which are crucial in the development of antibacterials and other pharmacologically active agents (Singh, D’hooghe, & Kimpe, 2008).

Antimicrobial and Antitubercular Activities

  • Some derivatives of azetidine, including pyrimidine-azetidinone analogues, have been synthesized and shown to possess antimicrobial and antitubercular activities. These compounds were tested against various bacterial and fungal strains, offering insights into their potential for designing new antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).

Pharmacological Applications

  • Azetidine compounds have been explored for their potential in pharmacology, including their use as cholesterol absorption inhibitors (CAIs), enzyme inhibitors, anticancer agents, and hypoglycemic agents. The flexibility in their chemical structure allows for the development of compounds with specific biological activities, highlighting their significance in drug discovery and development (Singh, D’hooghe, & Kimpe, 2008).

Insecticidal Properties

  • Research into azetidine and pyridazine derivatives has led to the discovery of compounds with significant insecticidal properties. Systematic modifications of these compounds have been investigated to enhance their efficacy against pests such as green peach aphids and cotton aphids, demonstrating the potential of azetidine-based compounds in agricultural applications (Buysse et al., 2017).

Organic Synthesis Applications

  • Azetidine compounds, including those related to "this compound", play a crucial role in organic synthesis. They are used to create a variety of complex organic molecules through reactions such as cycloadditions, offering versatile building blocks for the synthesis of heterocycles and other organic compounds (Kodama, Sasaki, & Sugimura, 2021).

Biochemical Analysis

Biochemical Properties

6-(Azetidin-1-yl)pyridazin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyridazine derivatives, including this compound, have been shown to interact with phosphodiesterase enzymes, inhibiting their activity and thereby affecting cyclic nucleotide levels within cells . This interaction can modulate various signaling pathways and physiological processes.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting phosphodiesterase enzymes, this compound can increase cyclic AMP levels, leading to altered gene expression and metabolic changes . Additionally, it may affect cell proliferation and apoptosis, making it a potential candidate for anticancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyridazine derivatives can be stable under certain conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound may lead to sustained changes in cellular processes, which can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Understanding the dosage threshold is essential for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, cytochrome P450 enzymes may play a role in the oxidative metabolism of this compound, leading to the formation of metabolites that can be excreted . The effects on metabolic flux and metabolite levels are important considerations in understanding the pharmacokinetics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound may be actively transported across cell membranes by efflux transporters, influencing its localization and accumulation within different cellular compartments . The distribution pattern of this compound can affect its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

6-(azetidin-1-yl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c8-6-2-3-7(10-9-6)11-4-1-5-11/h2-3H,1,4-5H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDECPJYHEZJERZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=NN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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